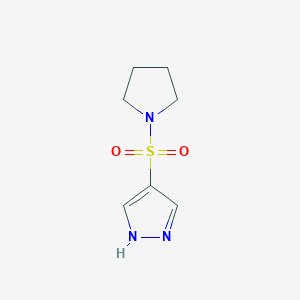

4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c11-13(12,7-5-8-9-6-7)10-3-1-2-4-10/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFWZYPOTOGISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyrrolidine-1-sulfonyl)-1H-pyrazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

- Molecular Formula : C8H12N2O2S

- Molecular Weight : 188.26 g/mol

- CAS Number : 1178480-88-0

Biological Activities

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit a variety of biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a derivative similar to this compound was identified as an ASK1 kinase inhibitor, which plays a role in apoptosis and inflammation pathways associated with neurodegenerative diseases. The compound showed an IC50 value of 138 nM, indicating significant potency against cancer cell lines .

2. Anti-inflammatory Properties

Pyrazole derivatives have demonstrated promising anti-inflammatory effects. In one study, compounds related to this compound exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, comparable to standard anti-inflammatory drugs .

3. Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound showed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhanced these activities significantly .

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets:

- Kinase Inhibition : The compound acts as a kinase inhibitor, modulating pathways involved in cell survival and inflammation.

- Cytokine Modulation : It influences the production and activity of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: ASK1 Inhibition

In a study focusing on neurodegenerative diseases, modifications to the pyrazole structure led to increased potency against ASK1 kinase. The structural alterations resulted in a significant increase in inhibitory activity (IC50 reduced from >20 µM to 29 nM) .

Case Study 2: Anti-inflammatory Efficacy

A series of synthesized pyrazoles were tested for their ability to inhibit inflammatory cytokines. The most potent compounds achieved over 80% inhibition at low concentrations, demonstrating their potential as therapeutic agents in inflammatory conditions .

Comparative Analysis

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is its potential as an anti-inflammatory agent . Research indicates that pyrazole derivatives, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process.

- Mechanism of Action : The compound's sulfonamide group enhances its binding affinity to COX-2, leading to a reduction in inflammatory mediators. Studies have shown that compounds similar to this compound demonstrate IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory effects .

- Case Studies : In vivo studies using carrageenan-induced rat paw edema models have demonstrated that pyrazole derivatives can significantly reduce inflammation with minimal ulcerogenic effects, suggesting a safer gastrointestinal profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Properties

Another promising application of this compound lies in its anticancer properties . Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

- Cytotoxicity : Recent studies have reported that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. For instance, compounds derived from the pyrazole scaffold have shown IC50 values lower than those of established chemotherapeutic agents like cisplatin .

- Mechanism of Action : The anticancer activity is often attributed to the induction of cell cycle arrest and apoptosis through pathways involving reactive oxygen species (ROS) generation and inhibition of key enzymes involved in tumor growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods that allow for structural modifications to enhance its pharmacological properties.

- Synthetic Routes : Recent advancements in synthetic methodologies have made it easier to create diverse pyrazole derivatives with tailored biological activities. Techniques such as multi-step synthesis and microwave-assisted reactions have been employed to improve yields and reduce reaction times .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications on the pyrrolidine ring or sulfonyl group can significantly impact the potency and selectivity towards COX enzymes or cancer cells .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are widely explored for their structural diversity and functional versatility. Below, 4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is compared to three classes of analogs, focusing on substituent effects, synthesis, and applications.

Structural and Electronic Comparisons

Key Insights :

- Electronic Effects : The sulfonyl group in the target compound is moderately electron-withdrawing, compared to the strongly electron-withdrawing -CF₃ group in trifluoromethylpyrazoles . Boronate esters (Bpin) are electron-neutral but enable catalytic applications .

- Solubility : Pyrrolidine’s nitrogen atom and sulfonyl group may enhance aqueous solubility relative to arylselanyl or Bpin analogs .

Preparation Methods

Method Description

A highly efficient and facile method involves the use of N-propargylic sulfonylhydrazone derivatives as starting materials. This method was reported in a 2013 study published in Organic Letters where a Lewis base catalyst facilitates the conversion of these hydrazones into multisubstituted 4-sulfonyl-1H-pyrazoles, including sulfonyl groups derived from pyrrolidine sulfonyl moieties.

Reaction Mechanism Highlights

- The key steps involve the formation of an allenic sulfonamide intermediate.

- A novel 1,3-sulfonyl shift occurs, relocating the sulfonyl group to the 4-position of the pyrazole ring.

- The Lewis base catalyst promotes these transformations under mild conditions, yielding the target sulfonylated pyrazoles with high selectivity.

Experimental Conditions

| Parameter | Details |

|---|---|

| Catalyst | Lewis base (e.g., tertiary amines) |

| Solvent | Typically polar aprotic solvents |

| Temperature | Mild to moderate (room temperature to 60°C) |

| Reaction Time | Several hours (varies by substrate) |

| Yield | Generally high (up to >80%) |

Advantages

- Mild reaction conditions

- High regioselectivity for 4-sulfonyl substitution

- Broad substrate scope including pyrrolidine sulfonyl groups

- Avoidance of harsh reagents or conditions

Sulfonylation of Preformed Pyrazole Derivatives

Method Description

Another approach involves the direct sulfonylation of a preformed 1H-pyrazole at the 4-position using pyrrolidine sulfonyl chloride or related sulfonylating agents. This classical sulfonylation strategy is often employed in medicinal chemistry for modifying pyrazole cores.

Typical Synthetic Procedure

- The pyrazole substrate is treated with pyrrolidine sulfonyl chloride in the presence of a base (such as triethylamine or pyridine).

- The reaction is conducted in an inert solvent like dichloromethane or tetrahydrofuran.

- The sulfonyl chloride reacts with the pyrazole nitrogen or carbon to install the sulfonyl group at the desired position.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Sulfonylating agent | Pyrrolidine sulfonyl chloride |

| Base | Triethylamine, pyridine |

| Solvent | Dichloromethane, THF |

| Temperature | 0°C to room temperature |

| Reaction Time | 1–24 hours |

| Yield | Moderate to high (50–85%) |

Notes on Selectivity

- The regioselectivity depends on the substitution pattern of the pyrazole.

- Protection of other reactive sites may be necessary to avoid polysulfonylation.

- Reaction optimization is required to achieve high purity and yield.

Comparative Analysis of Preparation Methods

| Feature | Lewis Base-Catalyzed Synthesis | Direct Sulfonylation of Pyrazole |

|---|---|---|

| Starting Materials | N-propargylic sulfonylhydrazones | Preformed pyrazole and sulfonyl chloride |

| Reaction Mechanism | 1,3-sulfonyl shift via allenic intermediate | Electrophilic sulfonylation |

| Catalyst | Lewis base | Base (triethylamine or pyridine) |

| Reaction Conditions | Mild, moderate temperature | Mild to moderate temperature |

| Yield Range | High (up to >80%) | Moderate to high (50–85%) |

| Regioselectivity | High for 4-position sulfonylation | Variable, depends on substrate |

| Scalability | Good | Good |

| Complexity of Procedure | Moderate | Simple |

Research Findings and Supporting Data

- The Lewis base-catalyzed method is documented with detailed experimental procedures and characterization data for various sulfonylated pyrazoles including derivatives with pyrrolidine sulfonyl groups.

- Patent literature provides additional synthetic routes and pharmaceutical compositions involving pyrazole derivatives, underscoring the relevance of sulfonylation at the 4-position for drug development.

- Both methods have been validated with spectroscopic characterization (NMR, IR, MS) confirming the structure of 4-(pyrrolidine-1-sulfonyl)-1H-pyrazole.

Q & A

Basic: What are the standard synthetic routes and purification protocols for 4-(pyrrolidine-1-sulfonyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves sulfonylation of the pyrazole core. A general procedure includes refluxing 1H-pyrazole derivatives with pyrrolidine sulfonyl chloride in a solvent like xylene or dichloromethane. For example, sulfonyl chloride intermediates (e.g., 1-phenyl-1H-pyrazole-4-sulfonyl chloride) are synthesized via chlorosulfonation reactions under controlled conditions . Post-reaction, purification is achieved through repeated washing with alkaline solutions (e.g., 5% NaOH), followed by solvent removal and recrystallization from methanol or chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions. For example, the pyrrolidine-sulfonyl group shows distinct signals: δ ~3.2 ppm (pyrrolidine protons) and δ ~130–140 ppm (sulfonyl-attached carbons) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion for C₈H₁₁N₃O₂S: calc. 213.06, observed 213.05) .

- Elemental Analysis: Validates purity (>98%) by matching calculated and observed C, H, N, S content .

Basic: What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

Methodological Answer:

- Solubility: The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Solubility profiles are determined via saturation shake-flask methods .

- Stability: Assessed under varying pH (1–13) and temperatures (25–60°C) using HPLC. Sulfonamide bonds are stable in acidic conditions but may hydrolyze under prolonged basic conditions .

- Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points (~150–160°C) and decomposition profiles .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Tautomerism Analysis: Pyrazole derivatives may exhibit tautomerism (e.g., 1H vs. 2H forms). X-ray crystallography (e.g., SHELX refinement) distinguishes tautomers by resolving bond lengths and angles. For example, a 4-fluorophenyl-pyrazole crystal showed two tautomers co-existing .

- Dynamic NMR: Low-temperature ¹H NMR (e.g., −40°C in CDCl₃) can "freeze" tautomeric interconversions, revealing hidden peaks .

- Computational Validation: DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare them with experimental data to identify discrepancies .

Advanced: What reaction mechanisms govern the electrophilic/nucleophilic reactivity of this compound?

Methodological Answer:

- Sulfonamide Reactivity: The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the pyrazole ring’s 3- and 5-positions. Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) occurs regioselectively .

- Nucleophilic Displacement: The pyrrolidine nitrogen can undergo alkylation (e.g., with methyl iodide in DMF) or acylation (e.g., acetyl chloride in pyridine) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) introduces aryl/boronate groups at the 4-position .

Advanced: How to design biological activity assays targeting enzyme inhibition or receptor interactions?

Methodological Answer:

- Target Selection: Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases) via molecular docking (AutoDock Vina) using the compound’s 3D structure .

- Enzyme Assays: Measure IC₅₀ using fluorescence-based assays (e.g., CA-II inhibition: 4-nitrophenyl acetate hydrolysis monitored at 400 nm) .

- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) and track accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced: What strategies optimize yield and selectivity in multi-step syntheses?

Methodological Answer:

- Stepwise Protection: Protect the pyrazole NH with tert-butoxycarbonyl (Boc) before sulfonylation to prevent side reactions .

- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions to enhance sulfonyl chloride reactivity .

- Microwave Assistance: Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields (~15% increase) in cyclization steps .

Advanced: How to analyze and mitigate batch-to-batch variability in physicochemical data?

Methodological Answer:

- Quality Control (QC): Implement orthogonal methods: HPLC (purity), Karl Fischer titration (water content), and DSC (polymorph screening) .

- DOE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., reaction temperature, solvent ratio) affecting crystallinity and solubility .

- Stability-Indicating Methods: Forced degradation studies (heat, light, oxidation) validate HPLC methods’ ability to detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.